1-(1-Bromopropyl)-2,4-difluorobenzene
Description
1-(1-Bromopropyl)-2,4-difluorobenzene is an aromatic compound featuring a bromopropyl chain at the 1-position and fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₉H₉BrF₂, with a molecular weight of 235.07 g/mol. This compound is primarily used as an intermediate in pharmaceutical synthesis due to its reactive bromopropyl group and electron-withdrawing fluorine substituents, which enhance its suitability for nucleophilic substitution reactions [1][12].
Properties
IUPAC Name |
1-(1-bromopropyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIEAMNBUJAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(1-Bromopropyl)-2,4-difluorobenzene with five structurally related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties | Reference |
|---|---|---|---|---|---|
| This compound | 1-bromopropyl, 2,4-difluoro | C₉H₉BrF₂ | 235.07 | Pharmaceutical intermediates | [12] |
| 1-(3-Bromopropyl)-2,4-dichlorobenzene | 3-bromopropyl, 2,4-dichloro | C₉H₉BrCl₂ | 268.94 | Higher toxicity due to Cl; agrochemicals | [2] |
| 1-(3-Bromopropyl)-2-fluorobenzene | 3-bromopropyl, 2-fluoro | C₉H₁₀BrF | 217.08 | Lower polarity; used in organic synthesis | [6] |
| 1-Bromo-4-fluorobenzene | 1-bromo, 4-fluoro | C₆H₄BrF | 175.00 | Simple aryl halide; solvent/solubility studies | [7] |
| 1-(1-Bromopropyl)-3-methoxybenzene | 1-bromopropyl, 3-methoxy | C₁₀H₁₃BrO | 245.11 | Electron-donating OCH₃; slower reaction kinetics | [12] |
| 1-(bromomethyl)-2,4-difluorobenzene | bromomethyl, 2,4-difluoro | C₇H₅BrF₂ | 207.02 | Shorter chain; higher volatility | [10] |
Key Observations:
Halogen Effects: Fluorine's electronegativity increases the compound's polarity compared to chlorine or bromine-substituted analogs, enhancing solubility in polar solvents [7][7]. Chlorine in 1-(3-Bromopropyl)-2,4-dichlorobenzene contributes to higher toxicity, as noted in its safety data sheet (SDS) [2].
Positional Isomerism :
- The 1-bromopropyl group in the target compound reduces steric hindrance compared to 3-bromopropyl analogs (e.g., 1-(3-Bromopropyl)-2-fluorobenzene), facilitating nucleophilic attacks [12][12].
Chain Length and Reactivity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
